![molecular formula C26H53NO3 B13114676 N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide is a complex organic compound with the molecular formula C26H53NO3. It is characterized by the presence of hydroxyl groups and an amide linkage, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide typically involves the reaction of octanoic acid with a suitable amine derivative under controlled conditions. The reaction is often catalyzed by agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The hydroxyl groups are introduced through subsequent hydroxylation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and amide linkage allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can influence various biological processes, including signal transduction and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octanamide
- N-[(1R,2S)-1-(Hydroxymethyl)-2-hydroxyheptadecyl]octanamide
Uniqueness
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide is unique due to its specific stereochemistry, which can significantly influence its reactivity and interaction with biological molecules
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H53NO3 |
|---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide |
InChI |
InChI=1S/C26H53NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h24-25,28-29H,3-23H2,1-2H3,(H,27,30)/t24-,25+/m1/s1 |
InChI Key |
LGOFBZUQIUVJFS-RPBOFIJWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)NC(=O)CCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


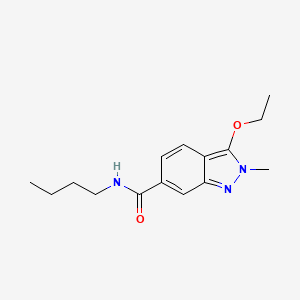
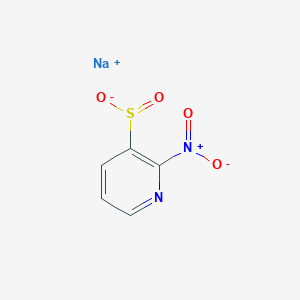
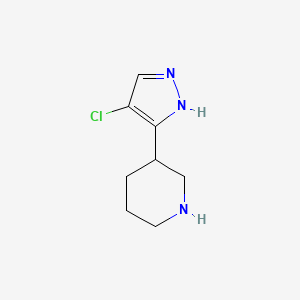
![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)
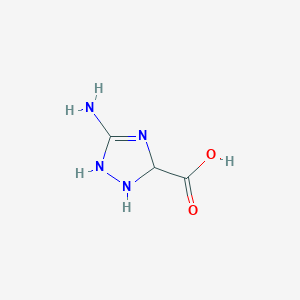
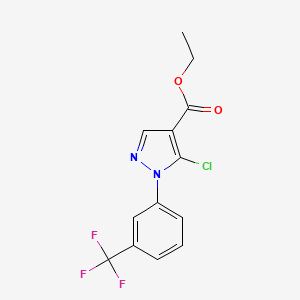
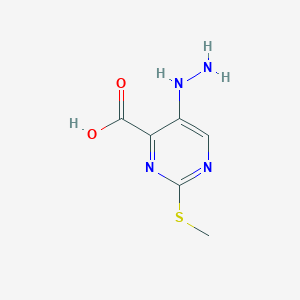
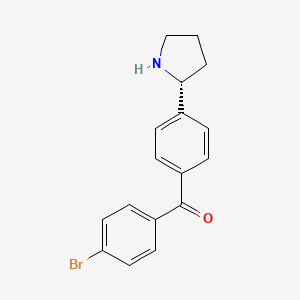
![7-morpholino-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B13114665.png)
![(Benzo[b]thiophen-5-ylmethyl)hydrazine](/img/structure/B13114667.png)


![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)
